![molecular formula C10H5Cl2NO2 B1194813 N-(3,5-Dichlorophenyl)maleimide CAS No. 24096-52-4](/img/structure/B1194813.png)
N-(3,5-Dichlorophenyl)maleimide
Overview
Description
Synthesis Analysis
The synthesis of N-(3,5-Dichlorophenyl)maleimide and related compounds involves the reaction of maleic anhydride with dichloroaniline derivatives. For example, N-(2,3-dichlorophenyl)maleimide and its variants were synthesized by reacting maleic anhydride with 2,3-, 2,4-, or 2,6-dichloroaniline, indicating a versatile approach to synthesizing dichlorophenyl maleimides (Konsulov et al., 2009).
Molecular Structure Analysis
The molecular structure of this compound derivatives has been characterized using various analytical techniques, including FTIR, 1H NMR, and elemental analysis. These studies provide insight into the compound's chemical environment and structural features essential for its reactivity and properties (Găină et al., 1998).
Chemical Reactions and Properties
This compound participates in various chemical reactions, including copolymerization with other monomers such as methyl methacrylate. This reactivity is explored to synthesize polymers with desirable thermal and physical properties. The copolymerization behavior and reactivity ratios of dichlorophenyl maleimides with methyl methacrylate have been investigated, revealing the influence of the dichlorophenyl groups on polymerization kinetics and polymer properties (Konsulov et al., 2009).
Scientific Research Applications
Antifungal Activities : N-(3,5-Dichlorophenyl)maleimide exhibits significant antifungal properties. For instance, Chen et al. (2015) synthesized a series of maleimides, including N-(3,5-Dichlorophenyl)-3,4-dichloromaleimide, demonstrating potent antifungal activities against the pathogen Sclerotinia sclerotiorum (Chen et al., 2015).
Copolymerization and Polymer Synthesis : this compound has been used in the synthesis of copolymers. Konsulov et al. (2009) studied the copolymerization of N-(dichlorophenyl) maleimides with methyl methacrylate, demonstrating its utility in creating novel polymers (Konsulov et al., 2009).
Bioconjugation : Maleimides, including this compound, are key in bioconjugation, particularly for modifying proteins. Renault et al. (2018) discussed the diverse applications of maleimides in bioconjugation, emphasizing their selectivity and kinetic properties (Renault et al., 2018).
Antimicrobial Activities : Maleimides, like this compound, also exhibit antimicrobial properties. Watanabe et al. (2014) prepared N–(dialkylphenyl)maleimides and demonstrated their effectiveness against fungi, yeasts, and bacteria (Watanabe et al., 2014).
Mechanism of Action
Target of Action
N-(3,5-Dichlorophenyl)maleimide, also known as 1-(3,5-dichlorophenyl)-1H-pyrrole-2,5-dione, primarily targets thiol groups . The compound is known to react with thiol groups to generate a thiosuccinimide product . This reaction is a type of “click chemistry” reaction known as the thiol-Michael addition .
Mode of Action
The compound interacts with its targets through a thiol-Michael addition . Specifically, the reaction between a free thiol and a maleimido group is an addition reaction . This reaction is chemoselective for thiols at pH 6.5 to 7.5 . Above pH 7.5, free primary amines react competitively with thiols at the maleimide C=C bond .
Result of Action
The primary result of this compound’s action is the formation of a thiosuccinimide product with thiol groups . This reaction could potentially modify the function of proteins containing cysteine residues.
Action Environment
The action of this compound is influenced by the pH of the environment . The compound is chemoselective for thiols at pH 6.5 to 7.5, but above pH 7.5, free primary amines can compete with thiols for reaction with the maleimide C=C bond . This suggests that the compound’s action, efficacy, and stability could be affected by changes in pH, such as those occurring in different parts of the body or as a result of disease states.
Future Directions
Current work involves the [2 + 2] and [2 + 4] cycloadditions of several maleimides with graphene on silicon carbide surfaces or with graphene flakes supported on silicon dioxide . This suggests potential future directions for the use of N-(3,5-Dichlorophenyl)maleimide in the field of materials science.
properties
IUPAC Name |
1-(3,5-dichlorophenyl)pyrrole-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2NO2/c11-6-3-7(12)5-8(4-6)13-9(14)1-2-10(13)15/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSSFTHGZMNLASE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)C2=CC(=CC(=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10178820 | |
Record name | N-(3,5-Dichlorophenyl)maleimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10178820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
24096-52-4 | |
Record name | N-(3,5-Dichlorophenyl)maleimide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024096524 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(3,5-Dichlorophenyl)maleimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10178820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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